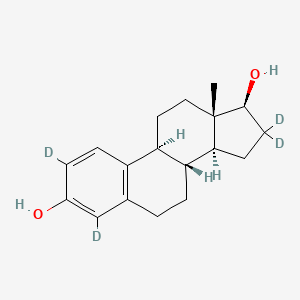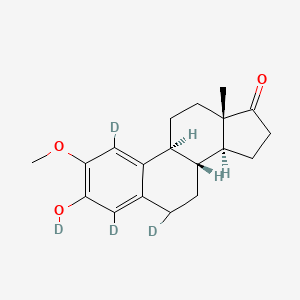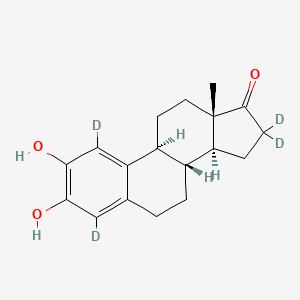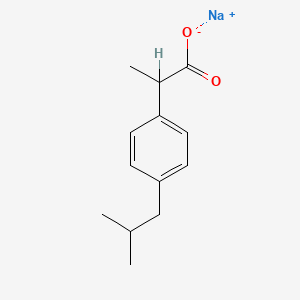
7-Hydroxy Prochlorperazine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy Prochlorperazine-d8 is an isotope labelled metabolite of Prochlorperazine . Prochlorperazine is a dopamine (D2) receptor antagonist belonging to the phenothiazine class of antipsychotic agents that are used for the antiemetic treatment of nausea and vertigo .
Molecular Structure Analysis
The molecular formula of this compound is C20H16ClN3OSD8 . This indicates that it contains eight deuterium atoms in place of hydrogen atoms .Applications De Recherche Scientifique
In Vitro and In Vivo Characteristics
7-Hydroxy Prochlorperazine-d8, as a derivative of prochlorperazine, relates to research on the drug's properties and applications. Prochlorperazine, a dopamine D2 receptor antagonist, has been studied for its stability and pharmacokinetic properties in different formulations, like oral disintegrating films. These films showed excellent stability and rapid disintegration, suggesting potential use in controlling emesis caused by anti-cancer agents or opioids (Nishimura et al., 2009).
Synthesis and Applications in Research
The synthesis of deuterium-labeled isotopes like this compound aids in research by serving as internal standards for quantification analysis in pharmacological studies. The synthesis process, involving reactions with different intermediates, leads to high-purity labeled compounds, facilitating further research of the non-isotopic forms (Vohra et al., 2015).
Metabolism and Pharmacogenetics
Studies on prochlorperazine's metabolism, involving its conversion to sulphoxide, 7-hydroxylate, and N-desmethylate, examine the influence of cytochrome P450 genotypes on plasma dispositions of these metabolites. Such research provides insights into the drug's antiemetic efficacy and side effects like prolactin elevation in cancer patients (Tashiro et al., 2018).
Buccal and Oral Delivery
Research into prochlorperazine's bioavailability through different delivery routes, including buccal and oral, reveals insights into its metabolism and efficacy. The identification of new metabolites like prochlorperazine 7-hydroxide through these studies contributes to understanding the drug's therapeutic role in preventing nausea and vomiting (Finn et al., 2005).
Mécanisme D'action
Target of Action
7-Hydroxy Prochlorperazine-d8 is a deuterated analog of 7-Hydroxy Prochlorperazine
Mode of Action
As a deuterated analog of 7-Hydroxy Prochlorperazine, it may interact with its targets in a similar manner to its parent compound . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Pharmacokinetics
This compound is used in research studies to investigate the metabolism and pharmacokinetics of Prochlorperazine . The incorporation of stable heavy isotopes of hydrogen (deuterium) into drug molecules is largely used as tracers for quantitation during the drug development process . The deuterated analog is produced by the selective deuteration of Prochlorperazine using deuterium gas . The impact of deuteration on the pharmacokinetics of pharmaceuticals has been studied .
Action Environment
It is known that the compound is stable under normal conditions and can be stored at room temperature . It is soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO) .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
7-Hydroxy Prochlorperazine-d8 plays a significant role in biochemical reactions as a labeled metabolite of Prochlorperazine. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are responsible for its metabolism. The compound is metabolized to sulphoxide, 7-hydroxylate, and N-desmethylate by cytochrome P450s . These interactions are crucial for understanding the metabolic pathways and pharmacokinetics of Prochlorperazine and its derivatives.
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. As a dopamine D2 receptor antagonist, it can modulate dopamine signaling pathways, which are essential for numerous cellular functions. The compound’s impact on gene expression and cellular metabolism is significant for understanding its pharmacological effects and potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a dopamine D2 receptor antagonist, it binds to dopamine receptors, inhibiting their activity. This inhibition affects downstream signaling pathways, leading to changes in gene expression and cellular responses. The compound’s interactions with cytochrome P450 enzymes also play a crucial role in its metabolism and pharmacokinetics.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that stable heavy isotopes like deuterium can affect the pharmacokinetic and metabolic profiles of drugs . Long-term effects on cellular function, observed in both in vitro and in vivo studies, are crucial for understanding the compound’s potential therapeutic applications and safety profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that the dosage of Prochlorperazine and its derivatives can significantly impact their pharmacological effects and safety profiles . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These pathways include the metabolism to sulphoxide, 7-hydroxylate, and N-desmethylate . The compound’s interactions with these enzymes and cofactors are essential for understanding its pharmacokinetics and metabolic profiles. Additionally, the effects on metabolic flux and metabolite levels are crucial for determining the compound’s therapeutic potential and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics and pharmacodynamics. The compound interacts with various transporters and binding proteins, affecting its localization and accumulation within cells . These interactions are crucial for determining the compound’s therapeutic potential and safety profiles.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for determining the compound’s therapeutic potential and safety profiles.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Hydroxy Prochlorperazine-d8 involves the conversion of Prochlorperazine-d8 to 7-Hydroxy Prochlorperazine-d8 through a series of chemical reactions.", "Starting Materials": [ "Prochlorperazine-d8", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Acetic acid (CH3COOH)", "Sodium acetate (NaOAc)", "Methanol (CH3OH)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve Prochlorperazine-d8 in a mixture of methanol and water.", "Step 2: Add sodium hydroxide to the mixture to adjust the pH to 10-11.", "Step 3: Add hydrogen peroxide to the mixture and stir for several hours at room temperature.", "Step 4: Acidify the mixture with acetic acid to pH 4-5.", "Step 5: Add sodium acetate to the mixture and stir for several hours at room temperature.", "Step 6: Filter the mixture and wash the solid with water.", "Step 7: Dry the solid to obtain 7-Hydroxy Prochlorperazine-d8." ] } | |
Numéro CAS |
1246819-57-7 |
Formule moléculaire |
C20H16ClN3OSD8 |
Poids moléculaire |
397.99 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
52172-19-7 (unlabelled) |
Synonymes |
8-Chloro-10-[3-(4-methyl-1-piperazinyl-d8)propyl]-10H-phenothiazin-3-ol |
Étiquette |
Prochlorperazine Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










